molecular formula C10H16NO+ B1671111 Edrophonium CAS No. 312-48-1

Edrophonium

カタログ番号: B1671111
CAS番号: 312-48-1
分子量: 166.24 g/mol
InChIキー: VWLHWLSRQJQWRG-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エドロホニウムは、短時間作用型の可逆的アセチルコリンエステラーゼ阻害剤です。主に、筋肉の弱さを特徴とする神経筋疾患である重症筋無力症の診断に使用されます。 エドロホニウムは、神経伝達物質であるアセチルコリンの分解を阻害することにより、神経筋伝達を強化します .

準備方法

合成経路と反応条件: エドロホニウムは、3-ヒドロキシ-N,N-ジメチルアニリンを臭化エチルでアルキル化することにより合成できます。 この反応は通常、アルキル化プロセスを促進するために水酸化ナトリウムなどの塩基を使用します .

工業生産方法: 工業的な設定では、エドロホニウムの合成は、同様のアルキル化反応をより大規模に行うことを含みます。 このプロセスは、再結晶やクロマトグラフィーなどの複数の精製ステップを含む場合があり、収率と純度を向上させるように最適化されています .

反応の種類:

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

エドロホニウムは、科学研究でいくつかの用途があります。

科学的研究の応用

Diagnostic Applications

Myasthenia Gravis Diagnosis

Edrophonium is predominantly used in the diagnosis of myasthenia gravis (MG), a chronic autoimmune neuromuscular disorder characterized by varying degrees of weakness of the skeletal muscles. The "Tensilon test" involves administering this compound intravenously to assess muscle strength:

  • Mechanism : this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels at the neuromuscular junction, which temporarily improves muscle strength in patients with MG .
  • Sensitivity and Specificity : The sensitivity of the this compound test for ocular myasthenia gravis is approximately 85%, while for generalized myasthenia gravis it can reach up to 96% .
Test TypeSensitivity (%)Specificity (%)
Ocular Myasthenia Gravis85High
Generalized Myasthenia Gravis96High

Cholinergic Crisis Assessment

In addition to diagnosing MG, this compound can help differentiate between myasthenic crisis and cholinergic crisis, a condition caused by excessive acetylcholine due to overmedication with anticholinesterase drugs. A positive response to this compound may indicate a myasthenic crisis, whereas no improvement suggests a cholinergic crisis .

Therapeutic Applications

Reversal of Muscle Relaxants

This compound is also utilized in surgical settings to reverse the effects of non-depolarizing muscle relaxants such as gallamine and tubocurarine. This application is critical during anesthesia recovery:

  • Dosage : Typically administered at a dose of 10 mg intravenously, with effects manifesting within 30 seconds and lasting approximately 5–10 minutes .
  • Clinical Considerations : Due to its rapid action, it is essential for healthcare providers to monitor patients closely after administration to avoid potential adverse reactions.

Case Studies and Clinical Insights

Several case studies highlight the efficacy and safety of this compound in clinical practice:

  • Case Study 1 : A study involving 300 patients demonstrated that a dosage of 2 mg followed by an additional 8 mg if necessary provided reliable results without significant side effects. The majority exhibited marked improvement in muscle strength post-administration, confirming the diagnosis of MG .
  • Case Study 2 : In pediatric patients suspected of having MG, this compound was administered under controlled conditions. The response was documented through objective measures such as photographic evidence of ptosis improvement before and after drug administration, reinforcing its diagnostic utility .

Safety and Side Effects

While this compound is generally safe when administered under medical supervision, potential side effects include:

  • Bradycardia
  • Increased salivation
  • Nausea
  • Muscle fasciculations

Healthcare providers must be prepared for these reactions, particularly in cases where higher doses are required .

作用機序

エドロホニウムは、アセチルコリンエステラーゼという酵素を阻害することにより効果を発揮します。この阻害は、アセチルコリンの分解を防ぎ、神経筋接合部でのアセチルコリンの濃度を上昇させます。 アセチルコリンの濃度の上昇は、神経筋伝達を強化し、重症筋無力症などの状態における筋力を改善します . エドロホニウムは、ピリドスチグミンやネオスチグミンなどの他の阻害剤が標的とする活性部位とは異なる、アセチルコリンエステラーゼのセリン-103アロステリック部位に結合します .

類似化合物:

比較:

エドロホニウムは、その独自の結合部位と急速な作用により、診断用途に特に役立ち、他のアセチルコリンエステラーゼ阻害剤と区別されます。

類似化合物との比較

Comparison:

This compound’s unique binding site and rapid action make it particularly useful for diagnostic applications, distinguishing it from other acetylcholinesterase inhibitors.

生物活性

Edrophonium chloride is a short-acting reversible inhibitor of acetylcholinesterase, primarily used in the diagnosis and treatment of myasthenia gravis (MG) and in certain cases of neuromuscular blockade reversal. Its pharmacological effects are largely attributed to its ability to enhance cholinergic transmission by increasing the levels of acetylcholine at the neuromuscular junction.

This compound functions by binding to the anionic site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which stimulates nicotinic and muscarinic receptors, resulting in increased muscle contraction and other cholinergic effects. The onset of action occurs within 30 to 60 seconds, with effects lasting approximately 10 minutes .

Pharmacokinetics

  • Absorption : Rapidly absorbed after administration.
  • Volume of Distribution :
    • Adults: 1.6±0.4L kg1.6\pm 0.4\,\text{L kg}
    • Children (0.08-10 years): 2.2±1.5L kg2.2\pm 1.5\,\text{L kg}
    • Elderly (65-75 years): 1.8±1.2L kg1.8\pm 1.2\,\text{L kg}
  • Elimination : Primarily renally excreted (67% in urine), with a distribution half-life of 7 to 12 minutes and an elimination half-life ranging from 33 to 110 minutes .

Myasthenia Gravis Diagnosis

The this compound test is a diagnostic tool for myasthenia gravis, where the administration of this compound temporarily alleviates muscle weakness. A positive response is characterized by improved muscle strength following injection, particularly in ocular muscles .

Case Studies

  • Cervical Dystonia : A study evaluated the effects of this compound in patients with cervical dystonia, revealing significant increases in both subjective and objective clinical signs post-injection compared to placebo. Participants exhibited typical muscarinic side effects such as increased sweating and salivation .
  • Blepharospasm : Another study assessed this compound's efficacy in diagnosing blepharospasm. The results indicated that both subjective and objective signs were amplified following this compound administration, distinguishing it from hemifacial spasms where no significant changes occurred .
  • Neurotoxic Envenoming : In a double-blind trial involving patients bitten by the Philippine cobra, this compound significantly improved symptoms such as ptosis and upward gaze endurance compared to placebo, highlighting its potential in acute neurotoxic conditions .

Side Effects

Common side effects associated with this compound include:

  • Bradycardia
  • Increased salivation
  • Sweating
  • Muscle twitching
  • Gastrointestinal disturbances

These side effects stem from enhanced cholinergic activity due to acetylcholine accumulation.

Research Findings

Recent studies have explored this compound's broader implications beyond MG:

  • Neuropathic Pain : this compound has shown potential in mitigating allodynia in animal models, suggesting alterations in central sensorimotor integration pathways .
  • Autonomic Effects : Research indicates that this compound can affect cardiovascular parameters, such as heart rate and blood pressure, without causing arrhythmias during neuromuscular blockade reversal procedures .

Summary Table of Key Findings

Study FocusFindings
Myasthenia GravisTemporary improvement in muscle strength post-edrophonium injection
Cervical DystoniaSignificant increase in clinical signs post-injection; typical muscarinic side effects observed
BlepharospasmAmplified symptoms post-edrophonium; effective diagnostic tool
Neurotoxic EnvenomingSignificant improvement in ptosis and upward gaze endurance post-injection

特性

Key on ui mechanism of action

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects.

CAS番号

312-48-1

分子式

C10H16NO+

分子量

166.24 g/mol

IUPAC名

ethyl-(3-hydroxyphenyl)-dimethylazanium

InChI

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

InChIキー

VWLHWLSRQJQWRG-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

正規SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

外観

Solid powder

melting_point

162-163

Key on ui other cas no.

312-48-1
116-38-1

物理的記述

Liquid

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

116-38-1 (cloride)
302-83-0 (bromide salt/solvate)

賞味期限

>2 years if stored properly

溶解性

Appreciable as liquid hydrochloride salt
4.86e-02 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Bromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon

製品の起源

United States

Synthesis routes and methods

Procedure details

Compared to neostigmine (0.043 mg/kg) and atropine (15 mg/kg), the simultaneous administration of edrophonium (0.5 mg/kg) and atropine (74 g/kg) resulted in minimal changes in heart rate or MAP.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edrophonium
Reactant of Route 2
Edrophonium
Reactant of Route 3
Edrophonium
Reactant of Route 4
Edrophonium
Reactant of Route 5
Reactant of Route 5
Edrophonium
Reactant of Route 6
Edrophonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。